Bisphenol F Monosulfate Sodium Salt
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H11NaO5S |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C13H12O5S.Na/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)18-19(15,16)17;/h1-8,14H,9H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
SLTUHBZGAKLROW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Background on Bisphenols and Their Conjugated Metabolites
Bisphenols are a class of synthetic chemicals widely used in the production of polycarbonate plastics and epoxy resins. atlasofscience.org Bisphenol A (BPA) has historically been the most prevalent, but concerns over its endocrine-disrupting properties have led to its partial replacement with analogues such as Bisphenol F (BPF) and Bisphenol S (BPS). atlasofscience.orgnih.gov These substitutes are now commonly used in a variety of consumer products, including food and beverage container linings, adhesives, and plastics. nih.govresearchgate.net
When bisphenols enter the body, they undergo biotransformation, primarily in the liver, to facilitate their excretion. mdpi.com This process involves two main phases. Phase I metabolism often involves hydroxylation, catalyzed by cytochrome P450 enzymes. nih.govacs.org Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to form more water-soluble compounds that can be readily eliminated, primarily through urine. mdpi.comnih.govusask.ca The resulting products are known as conjugated metabolites. For bisphenols, the most common metabolites are glucuronide and sulfate conjugates. nih.govnih.gov For instance, studies on BPA have identified a monoglucuronide as the major metabolite, with sulfate conjugates and diconjugates (glucuronide/sulfate) as minor products. nih.gov
Synthetic Methodologies and Precursor Derivatization
Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Bisphenol F monosulfate sodium salt. Although specific spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the two phenyl rings. The protons on the phenyl ring bearing the sulfate (B86663) group would experience a different chemical environment compared to those on the unmodified phenol (B47542) ring. The methylene (B1212753) bridge protons (-CH₂-) would typically appear as a singlet. The hydroxyl proton (-OH) would also be present.
¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule. The carbon atoms of the sulfonated aromatic ring would be shifted compared to the non-sulfonated ring. The methylene carbon and the various aromatic carbons would have characteristic chemical shifts.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the compound, which aids in its identification. For this compound (C₁₃H₁₁NaO₅S), analysis would likely be performed using electrospray ionization (ESI) in negative ion mode.
The expected deprotonated molecule [M-Na]⁻ would have a mass-to-charge ratio (m/z) corresponding to the Bisphenol F monosulfate anion. Based on studies of similar compounds like Bisphenol A monosulfate, characteristic fragmentation would be observed. researchgate.net For instance, a major fragment ion would likely correspond to the loss of the sulfate group (SO₃). Further fragmentation of the Bisphenol F core could lead to ions such as the phenoxide ion (C₆H₅O⁻) at m/z 93 and a fragment resulting from the loss of a phenol group. thermofisher.com
Table 1: Predicted Mass Spectrometry Data for Bisphenol F Monosulfate
| Ion | Predicted m/z | Description |
|---|---|---|
| [M-Na]⁻ | 279.0 | Deprotonated molecule (Bisphenol F monosulfate anion) |
| [M-Na-SO₃]⁻ | 199.0 | Loss of sulfur trioxide |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands.
O-H Stretch: A broad band corresponding to the phenolic hydroxyl group.
C-H Stretch: Signals for the aromatic and methylene C-H bonds.
S=O Stretch: Strong, characteristic peaks for the sulfate group, typically appearing in the region of 1210-1240 cm⁻¹ (asymmetric) and 1060-1085 cm⁻¹ (symmetric). researchgate.netshimadzu.com
C-O Stretch: A band associated with the phenolic C-O bond.
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
The presence of the sodium salt would primarily influence the sulfate stretching frequencies.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3200-3500 | O-H (phenolic) |
| ~3030 | C-H (aromatic) |
| ~2920 | C-H (methylene) |
| ~1600, ~1500 | C=C (aromatic) |
| ~1220 | S=O (asymmetric stretch) |
Chromatographic Purity Assessment Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from its precursor (Bisphenol F) and any potential by-products.
Given the polar nature of the sulfate group, reversed-phase HPLC would be the method of choice. A C18 column is commonly used for the separation of bisphenols. mtc-usa.comresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure good peak shape. mtc-usa.com
Due to the addition of the highly polar sulfate group, this compound would have a significantly shorter retention time compared to the more non-polar Bisphenol F under the same reversed-phase conditions. Detection is commonly achieved using a UV detector, as the phenolic rings provide strong chromophores. mtc-usa.com A fluorescence detector can also be used for higher sensitivity. nih.gov The purity of the synthesized material is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Table 3: Example HPLC Method Parameters for Bisphenol Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50mm, 2.2µm |
| Mobile Phase | 65:35 Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 2.0 µL |
Note: This is an example method for bisphenols; the gradient and mobile phase composition may need to be adjusted for optimal separation of this compound. mtc-usa.com
Table of Compounds
| Compound Name |
|---|
| Bisphenol F |
| This compound |
| Phenol |
| Formaldehyde |
| Phosphoric acid |
| Hydrochloric acid |
| Sulfuric acid |
| Sulfur trioxide pyridine (B92270) complex |
| Sodium hydroxide |
| Sodium carbonate |
| Acetonitrile |
| Methanol |
| Formic acid |
| Bisphenol A |
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical step that significantly influences the reliability, accuracy, and sensitivity of the final analytical result. Various techniques have been developed and optimized to extract bisphenols and their polar conjugates from complex research matrices.
Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. For bisphenols and their metabolites, LLE, often followed by a further clean-up step like solid-phase extraction, is employed to isolate them from aqueous samples. unam.mx In a study analyzing bisphenol leaching from polycarbonate bottles, LLE was the chosen method for sample extraction before analysis. nih.govresearchgate.net
A variation of this technique, dispersive liquid-liquid microextraction (DLLME), has been developed for the determination of bisphenols in human urine. uzh.ch This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. uzh.chresearchgate.net This creates a cloudy solution where the fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. The main metabolite of BPF is its sulfate conjugate, and methods developed for BPF often involve an enzymatic hydrolysis step to convert the conjugated forms back to the parent BPF before extraction. uzh.ch However, the extraction principles are directly relevant for the isolation of the polar sulfate metabolite itself.
Table 1: Examples of LLE-based methods for Bisphenol Analysis
| Analyte(s) | Matrix | Extraction Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Bisphenol A (BPA) | Water | Not Specified | LLE was used to assess BPA leaching from polycarbonate bottles. | nih.gov, researchgate.net |
| BPA, BPF, BPS | Human Urine | Chloroform (Dispersive Solvent: Acetonitrile) | DLLME was applied after enzymatic hydrolysis for analyte extraction. | uzh.ch |
| 8 Bisphenols | Human Serum | Not Specified | An LLE procedure was followed by SPE for sample cleanup. | unam.mx |
Solid-Phase Extraction (SPE) is the most prevalent technique for the cleanup and concentration of bisphenols and their derivatives from liquid samples due to its efficiency, selectivity, and potential for automation. unam.mxnih.gov The method relies on the partitioning of analytes between a solid sorbent and the liquid sample. A variety of SPE sorbents are used, depending on the properties of the analyte and the matrix.
Common protocols involve conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an organic solvent. affinisep.it For instance, Oasis HLB cartridges, which are polymeric reversed-phase sorbents, have been used effectively for cleaning up QuEChERS extracts of infant formula for BPA analysis. waters.com In another application, Strata Phenyl SPE columns were used for extracting BPF from human urine samples. nih.govnih.gov For highly polar metabolites like glucuronides and sulfates, anion exchange SPE cartridges can be particularly effective, as demonstrated in the analysis of cord blood plasma. researchgate.net Molecularly Imprinted Polymers (MIPs) offer high selectivity and are used in products like AFFINIMIP® SPE Bisphenols for the analysis of a wide range of bisphenol analogues in diverse matrices, including food, beverages, and biological fluids. affinisep.itaffinisep.com
Table 2: Selected SPE Protocols for Bisphenol Analysis
| Sorbent Type | Matrix | Application | Elution Solvent | Reference |
|---|---|---|---|---|
| Oasis HLB | Infant Formula Extract | Cleanup and concentration of BPA | Methanol | waters.com |
| Strata Phenyl | Human Urine | Extraction of BPF, BPE, and BADGE·2H₂O | 1% Formic Acid in n-heptane/Methanol | nih.gov, nih.gov |
| Anion Exchange | Cord Blood Plasma | Extraction of bisphenol-glucuronides | Not Specified | researchgate.net |
Ultrasound-Assisted Extraction (UAE) is an efficient method primarily used for extracting analytes from solid samples. unam.mx The application of ultrasonic waves creates cavitation bubbles in the solvent, and their collapse near the sample surface generates high-energy jets that enhance solvent penetration and analyte desorption, accelerating the extraction process.
A specific application, Focused Ultrasonic Solid–Liquid Extraction (FUSLE), was successfully used for the determination of BPF and other bisphenol-type compounds in food-contact recycled paper materials. capes.gov.br In that study, key parameters such as the extraction solvent, solvent volume, extraction time, and ultrasonic power were optimized. Methanol was selected as the optimal solvent, and the best extraction conditions were determined to be 20 mL of methanol at 100% ultrasonic amplitude for 5 seconds, repeated for two extraction cycles. capes.gov.br This demonstrates the power of UAE for efficiently extracting bisphenols from complex solid matrices.
Table 3: FUSLE Conditions for Bisphenol Extraction from Paper
| Parameter | Optimized Condition |
|---|---|
| Extraction Solvent | Methanol |
| Solvent Volume | 20 mL |
| Ultrasonic Amplitude | 100% |
| Extraction Time | 5 seconds |
| Number of Cycles | 2 |
Source: capes.gov.br
The QuEChERS methodology has become a popular sample preparation technique, especially in food analysis, and its application has been extended to bisphenols in various matrices. ipp.ptoup.com The standard QuEChERS procedure involves an initial extraction step with acetonitrile (ACN), followed by a partitioning step induced by the addition of salts. nih.gov The final cleanup is performed using dispersive solid-phase extraction (d-SPE), where a small amount of sorbent is added to the ACN extract to remove interfering matrix components like lipids and pigments. oup.com
This approach has been successfully applied to determine BPA in infant formula, where a DisQuE pouch (containing QuEChERS salts) was used for extraction, followed by d-SPE and an additional SPE cleanup step. waters.com Modified micro-QuEChERS methods have also been developed for analyzing BPA in human urine and bisphenols S and A in breast milk. ipp.ptoup.com Various sorbents, including primary secondary amine (PSA) and zirconium-based materials (Z-Sep), are used in the d-SPE step to effectively clean the extracts before chromatographic analysis. oup.com
Table 4: Applications of QuEChERS for Bisphenol Analysis
| Matrix | Analytes | Key d-SPE Sorbents | Key Findings | Reference |
|---|---|---|---|---|
| Infant Formula | BPA | Not specified, followed by Oasis HLB SPE | QuEChERS provides a faster analysis with less toxic reagents. | waters.com |
| Human Urine | BPA | Not specified | A modified Micro-QuEChERS method was developed for GC-MS analysis. | ipp.pt |
| Breast Milk | BPA, BPS | Z-Sep, Z-Sep Plus, PSA | Zirconium-based sorbents provided effective cleanup with negligible matrix interference. | oup.com |
For high-throughput analysis, particularly in large-scale biomonitoring studies, the "dilute and shoot" approach is the most straightforward and rapid sample preparation method. unam.mxsci-hub.se This technique involves simply diluting the sample with an appropriate solvent before direct injection into the analytical instrument, typically a liquid chromatograph coupled with a mass spectrometer (LC-MS). This minimizes sample handling, reduces the risk of contamination, and significantly increases sample throughput.
A study specifically developed a "dilute and shoot" LC-MS/MS method for the analysis of four parabens and three bisphenols, including BPF and its metabolites, in human urine. sci-hub.se This work is particularly relevant as it directly addresses the analysis of bisphenol conjugates like the monosulfate. The method was validated, showing good recoveries (85-104%) and a limit of quantification (LOQ) of 0.20 ng/mL for all analytes. sci-hub.se The success of this minimalist approach relies heavily on the sensitivity and selectivity of the LC-MS/MS system to differentiate the analyte from the complex, unpurified matrix.
High-Resolution Chromatographic Separation Techniques
Following sample preparation, high-resolution chromatographic separation is essential for the accurate quantification of this compound. Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the state-of-the-art technique for this purpose. nih.govuzh.chfrontiersin.org These systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.
The separation is typically achieved on a reversed-phase column, such as a C18 column. frontiersin.org A gradient elution program using a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often with an acid additive like formic acid to improve peak shape and ionization efficiency, is employed. frontiersin.org
The detector of choice is a tandem mass spectrometer (MS/MS), which provides exceptional selectivity and sensitivity. uzh.ch The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and its isotopically labeled internal standard. nih.gov This allows for confident identification and quantification even at very low concentrations in complex matrices. For even higher confidence, high-resolution mass spectrometry (HRMS) systems like quadrupole-time of flight (Q-TOF) can be used, which provide accurate mass measurements, further enhancing specificity. capes.gov.br
Table 5: Typical UHPLC-MS/MS Conditions for Bisphenol Analysis
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Chromatographic System | UPLC / UHPLC | ACQUITY UPLC, Agilent 6465B Triple Quadrupole LC–MS | frontiersin.org |
| Column | Reversed-Phase C18 | ACQUITY UPLC HSS T3 (1.8 µm), Agilent Eclipseplus C18 (1.8 µm) | frontiersin.org |
| Mobile Phase | Water and Acetonitrile/Methanol with Formic Acid | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) | frontiersin.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI- | frontiersin.org |
Liquid Chromatography (LC) Systems and Column Chemistries
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), stands as the cornerstone for the analysis of BPF and its conjugated metabolites. uzh.chresearchgate.net The inherent polarity of the sulfate conjugate makes it highly amenable to reversed-phase LC separation.
Research findings indicate that C18 columns are frequently employed for the separation of bisphenols. mtc-usa.com These columns, packed with silica particles chemically bonded with C18 alkyl chains, provide a nonpolar stationary phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For instance, a method developed for BPF and its analogues utilized a Cogent Bidentate C18 2.o™ column (2.1 x 50mm, 2.2µm) to achieve excellent resolution. mtc-usa.com
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acidic modifier like formic acid. mtc-usa.commdpi.com The addition of formic acid helps to ensure consistent ionization of the analyte and improve peak shape, which is crucial for subsequent mass spectrometric detection. An exemplary mobile phase composition is a gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. mtc-usa.com Detection can be accomplished using UV or fluorescence detectors, but coupling with mass spectrometry is preferred for higher sensitivity and specificity. mtc-usa.commdpi.comnih.gov
Table 1: Example HPLC Conditions for Bisphenol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Cogent Bidentate C18 2.o™, 2.2µm, 120Å (2.1 x 50mm) | mtc-usa.com |
| Mobile Phase | 65:35 DI Water / Acetonitrile with 0.1% Formic Acid (v/v) | mtc-usa.com |
| Flow Rate | 0.2 mL/minute | mtc-usa.com |
| Detection | UV @ 275nm | mtc-usa.com |
| Injection Volume | 2.0 µL | mtc-usa.com |
Gas Chromatography (GC) Systems and Derivatization Requirements
Gas chromatography (GC) is another powerful separation technique, but its application to polar compounds like bisphenols, and especially their sulfate conjugates, presents significant challenges. The high polarity and low volatility of the hydroxyl and sulfate groups prevent direct analysis by GC, leading to poor peak shape and low sensitivity. dphen1.com
To overcome this, a chemical modification step known as derivatization is mandatory. dphen1.comnih.gov Silylation is the most common derivatization reaction for bisphenols, where active hydrogens in the hydroxyl groups are replaced by trimethylsilyl groups. dphen1.com A frequently used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). dphen1.com This process renders the analyte less polar and more volatile, making it suitable for GC analysis.
For Bisphenol F monosulfate, direct derivatization is generally not feasible due to the non-volatile nature of the sulfate salt. Therefore, a typical GC-based approach would first require an enzymatic or chemical hydrolysis step to cleave the sulfate group, converting the analyte back to its parent form, Bisphenol F. The resulting BPF would then be extracted and derivatized prior to injection into the GC-MS system. uzh.ch This multi-step process makes GC a less direct and more laborious method compared to LC for analyzing sulfate conjugates.
Table 2: GC-MS Derivatization and Analysis for Bisphenols
| Step | Description | Reference |
|---|---|---|
| Hydrolysis (for conjugate) | Enzymatic (e.g., sulfatase) or chemical cleavage of the sulfate group to yield parent BPF. | uzh.ch |
| Extraction | Liquid-liquid or solid-phase extraction of the resulting BPF. | dphen1.com |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. | dphen1.com |
| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem MS (GC-MS/MS). | dphen1.comnih.gov |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) is a high-resolution separation technique that differentiates analytes based on their size and charge in an electric field. tru.ca While neutral compounds like the parent BPF require modifications to the technique, such as Micellar Electrokinetic Capillary Chromatography (MEKC) tru.ca, the ionic nature of Bisphenol F monosulfate makes it an ideal candidate for direct CE analysis.
As an anion, the monosulfate conjugate will migrate toward the anode at a rate dependent on its charge-to-size ratio, allowing for effective separation from matrix components. Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective method for analyzing such charged metabolites. Research on similar compounds has shown that techniques like dynamic pH junction focusing can be used to concentrate the analyte within the capillary, leading to significant signal enhancement and achieving limits of detection in the low ng/mL range. nih.gov This makes CE-MS a promising and relevant tool for the direct analysis of Bisphenol F monosulfate in various samples. nih.govtru.ca
Sophisticated Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is the definitive technique for the identification and quantification of Bisphenol F monosulfate, prized for its unparalleled sensitivity and selectivity. researchgate.net When coupled with a separation method like LC or CE, it provides robust analytical data.
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) is a critical tool for accurately quantifying analytes in complex mixtures like urine or environmental water. dphen1.comnih.gov The technique involves multiple stages of mass analysis. First, the deprotonated molecule of Bisphenol F monosulfate, the precursor ion, is isolated. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process drastically reduces background noise and matrix interferences, as the instrument only detects ions that undergo a specific, predefined fragmentation, thereby enhancing both selectivity and sensitivity. nih.gov Studies on Bisphenol A (BPA) and its metabolites have demonstrated the power of MS/MS to characterize adducts and conjugates in biological systems. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) Modes
The choice of ionization source is critical for converting the analyte from the liquid phase to gas-phase ions. For a polar, pre-charged molecule like Bisphenol F monosulfate, Electrospray Ionization (ESI) is the most suitable technique. nih.govdphen1.com ESI is a soft ionization method that efficiently transfers ions from solution into the mass spectrometer without significant fragmentation. Analysis is typically performed in negative ion mode, where the instrument detects the deprotonated molecule, [M-H]⁻. dphen1.comnih.gov
While Atmospheric Pressure Chemical Ionization (APCI) is also used for bisphenol analysis and can offer excellent sensitivity for less polar analogues, ESI is generally preferred for charged conjugates like sulfates and glucuronides due to their high polarity and ionic character in solution. uzh.chnih.gov
Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) Strategies
For targeted quantification, Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are the most common acquisition modes.
Selected Ion Monitoring (SIM): Used with single-quadrupole mass spectrometers, SIM involves programming the instrument to detect only a few specific mass-to-charge (m/z) ratios corresponding to the ion of interest. This improves sensitivity compared to scanning a full mass range. nih.gov
Selected Reaction Monitoring (SRM): Employed in tandem mass spectrometry (typically on triple quadrupole instruments), SRM is a more selective and sensitive evolution of SIM. nih.gov In this mode, a specific precursor ion is selected in the first quadrupole, fragmented, and then one or more specific product ions are monitored by the third quadrupole. nih.gov This precursor-product ion pair is called a "transition." Monitoring at least two transitions for a single compound—a "quantifier" for concentration measurement and a "qualifier" for identity confirmation—provides very high confidence in the results. google.com This approach, also known as Multiple Reaction Monitoring (MRM), is the gold standard for quantitative bioanalysis. nih.govgoogle.com
For Bisphenol F monosulfate ([C₁₃H₁₂O₅S]Na), the negative ion [M-H]⁻ would have an exact mass of approximately 279.03. The primary fragmentation would be the loss of the sulfite group (SO₃), yielding the BPF phenoxide ion at m/z 199.07.
Table 3: Proposed SRM Transitions for Bisphenol F Monosulfate ([M-H]⁻)
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| Quantifier | 279.0 | 199.1 | Corresponds to the loss of the sulfate group (SO₃). This is expected to be the most intense and specific fragment. |
| Qualifier | 279.0 | 93.0 | Corresponds to the phenoxide ion fragment, a common fragment for many bisphenols, confirming the core structure. thermofisher.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the precise mass determination of compounds like this compound. Unlike nominal mass spectrometry, HRMS instruments can measure the mass of an ion with very high accuracy, typically to within 5 parts per million (ppm) or better. nih.gov This precision allows for the determination of the elemental composition of a molecule, a critical step in the identification of unknown compounds and the confirmation of known ones in complex samples. technologynetworks.com
The core principle of HRMS lies in its ability to resolve ions with very small mass differences. This high resolving power is essential for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas and, therefore, slightly different exact masses. nih.gov For instance, in the analysis of bisphenol metabolites, HRMS can differentiate the target analyte from matrix interferences that may have the same integer mass, thereby reducing the risk of false-positive results. fda.gov
In the context of this compound, HRMS would be employed to confirm its identity by measuring its exact mass. The theoretical exact mass of the [M-Na]⁻ ion of Bisphenol F Monosulfate is calculated from its elemental formula (C₁₃H₁₁O₅S⁻). An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, would measure the mass-to-charge ratio (m/z) of the ion with high precision. technologynetworks.comnih.gov The measured mass is then compared to the theoretical mass, and the mass error, typically expressed in ppm, is calculated. A low mass error provides a high degree of confidence in the identification of the compound.
The application of HRMS is particularly valuable in metabolomics studies and environmental analysis where numerous compounds are present in a sample. nih.gov Full-scan HRMS data acquisition allows for retrospective analysis, meaning that the data can be re-examined at a later time for the presence of other compounds without the need for re-injection of the sample. fda.gov This capability is highly efficient for screening a wide range of potential contaminants, including various bisphenol analogues and their metabolites.
Validation and Quality Assurance in Analytical Chemistry Research
The validation of analytical methods and stringent quality assurance protocols are paramount in ensuring the reliability and accuracy of data generated in the analysis of chemical compounds such as this compound. Regulatory bodies and international standards, such as those from the International Organization for Standardization (ISO), provide frameworks for the validation of analytical methods to ensure that they are fit for their intended purpose. researchgate.net
Assessment of Linearity, Accuracy, and Precision
A fundamental aspect of method validation involves the assessment of linearity, accuracy, and precision.
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the coefficient of determination (R²), with a value close to 1 indicating a strong linear relationship. nih.govresearchgate.net For the analysis of bisphenols, calibration curves are typically prepared in the expected concentration range of the samples. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is recovered by the analysis indicates the accuracy of the method. Acceptable recovery ranges are often defined by regulatory guidelines, commonly falling between 70% and 120% for trace analysis. nih.govnih.gov
Precision is the measure of the repeatability of the analytical method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements of the same sample. Precision is typically evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility over different days). A low RSD value indicates high precision. nih.govnih.gov For trace element analytical methods, an acceptable %RSD is generally below 15%. researchgate.net
Table 1: Illustrative Validation Parameters for Bisphenol Analysis The following table presents example data for Bisphenol F (BPF) to illustrate typical validation parameters. Specific data for this compound would need to be determined empirically.
| Parameter | Bisphenol F (BPF) | Reference |
|---|---|---|
| Linearity (Concentration Range) | 0.5-10 μg mL⁻¹ | researchgate.net |
| Coefficient of Determination (R²) | 0.9931 | researchgate.net |
| Recovery (%) | 97.60 - 107.16% | nih.gov |
| Intra-day Precision (%RSD) | 1.09 - 4.46% | nih.gov |
| Inter-day Precision (%RSD) | 5.48 - 14.83% | nih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined by analyzing a series of blank samples and calculating the standard deviation of the response. The LOD is then typically calculated as three times the standard deviation of the blank. mdpi.comnih.gov
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is commonly calculated as ten times the standard deviation of the blank or as the lowest concentration on the calibration curve that meets predefined criteria for accuracy and precision. fda.govmdpi.comnih.gov
The determination of LOD and LOQ is essential for ensuring that the analytical method is sensitive enough for its intended application, for example, in monitoring trace levels of contaminants in food or environmental samples. nih.gov
Table 2: Example LOD and LOQ Values for Bisphenols This table provides example LOD and LOQ values for Bisphenol F (BPF) from a study on its determination in milk to illustrate the typical sensitivity of such methods.
| Analyte | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Bisphenol F (BPF) | Milk | 0.03 μg/L | 0.1 μg/L | nih.gov |
| Bisphenol A (BPA) | Tuna | 2.01 ng/g | 5.02 ng/g | fda.gov |
| Bisphenol S (BPS) | Rodent Plasma | 0.862 ng/mL | 5.0 ng/mL | nih.gov |
Internal Standard Selection and Application for Method Robustness
The use of an internal standard (IS) is a common practice in analytical chemistry to improve the robustness and accuracy of quantitative methods. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. A known amount of the IS is added to every sample, calibrator, and quality control sample before sample preparation.
The purpose of the internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. isolife.nl By calculating the ratio of the analyte response to the internal standard response, many sources of error can be compensated for, leading to more precise and accurate results.
For the analysis of bisphenols, isotopically labeled analogues of the analytes are often used as internal standards. isolife.nl For example, deuterated bisphenol A (BPA-d16) or ¹³C-labeled bisphenol A are commonly used for the quantification of BPA. nih.govdphen1.com The ideal internal standard for the analysis of this compound would be an isotopically labeled version of the same compound, as it would have nearly identical chemical and physical properties, ensuring that it behaves similarly to the analyte throughout the entire analytical process.
Contamination Control Protocols for Bisphenol Analysis
A significant challenge in the analysis of bisphenols is the potential for contamination from various sources in the laboratory environment. Bisphenols are widely used in the production of plastics and epoxy resins, and as a result, they can be found in many laboratory consumables, including pipette tips, sample vials, and solvents. researchgate.netmendelnet.cz
To ensure accurate and reliable results, especially at trace levels, strict contamination control protocols must be implemented. These protocols typically include:
Use of Glassware: Whenever possible, glassware should be used instead of plasticware to minimize the leaching of bisphenols. All glassware should be thoroughly cleaned, for example, by soaking in a cleaning solution, rinsing with high-purity solvent, and heating at a high temperature. mendelnet.cz
High-Purity Solvents and Reagents: Solvents and reagents should be of the highest purity available and should be tested for background levels of bisphenols before use.
Procedural Blanks: Procedural blanks, which are samples that go through the entire analytical procedure without the addition of the sample matrix, should be analyzed with each batch of samples to monitor for contamination. researchgate.net
Dedicated Equipment: Using dedicated glassware and equipment for bisphenol analysis can help to prevent cross-contamination.
Clean Laboratory Environment: Maintaining a clean laboratory environment, including regularly cleaning benchtops and fume hoods, can help to reduce background contamination.
By adhering to these strict protocols, the risk of contamination can be minimized, leading to more accurate and reliable data in the analysis of this compound.
Detection and Prevalence in Aquatic Environments
Bisphenols, including BPF, primarily enter aquatic ecosystems through discharges from wastewater treatment plants (WWTPs) and industrial and urban runoff. mdpi.com Once in the aquatic environment, their fate is governed by processes such as biodegradation, photodegradation, and oxidation. mdpi.com
Surface Waters (e.g., rivers, lakes, estuaries)
BPF has been detected in various surface water bodies. Studies have shown that BPF can be readily biodegraded in river water, with one study reporting complete biodegradation within 37 days. mdpi.com However, its presence is still notable. For instance, in a study of surface water from a water diversion project in Nanjing, China, BPF was detected, with a significant portion existing in the dissolved state. nih.gov On average, 84.2% of BPF was found in the soluble phase, while 2.3% was bound to suspended particulate matter and the remainder associated with colloids. nih.gov
Wastewater Treatment Plant Effluents and Influents
Wastewater treatment plants are significant point sources for the release of bisphenols into the aquatic environment. mdpi.com While BPF is considered to be more biodegradable than some other bisphenols like BPS, its complete removal is not always achieved. mdpi.com The efficiency of removal can vary depending on the treatment processes employed.
Marine Environments (e.g., seawater, marine sediments)
In marine environments, the behavior of BPF can differ from that in freshwater systems. Studies on the biodegradation of BPF in seawater have shown that it is more readily degraded than BPA. nih.govmdpi.com One study using a sea die-away (SDA) method found that over 92% of BPF was depleted, compared to 83% of BPA under the same conditions. nih.govresearchgate.net This suggests that BPF is more biodegradable than BPA in seawater. nih.govmdpi.com Despite this, bisphenols can persist longer in seawater compared to river water. mdpi.com In marine sediments under aerobic conditions, the half-life of BPA has been reported as 14.5 days, and similar processes are expected to influence BPF. mdpi.com
Interactive Data Table: Biodegradation of Bisphenols in Seawater
| Compound | Biodegradation Efficiency (SDA method) | Biodegradation Rank in Seawater |
| Bisphenol F (BPF) | > 92% | > BPA |
| Bisphenol A (BPA) | 83% | < BPF |
| Bisphenol S (BPS) | Not Observed | << BPF & BPA |
| Data sourced from studies on bisphenol biodegradation in seawater. nih.govresearchgate.net |
Presence in Terrestrial and Atmospheric Compartments
Research indicates that bisphenols, including BPF, are also found in terrestrial environments. They are considered to be persistent in sediments and soils. nih.gov The half-life of BPF in soil can range from 30 to 360 days, and in sediments, it can be even longer, from 135 to 1621 days. nih.gov The abiotic formation of unextractable residues through adsorption to soil matrices is a key process affecting its persistence in soil under both aerobic and anaerobic conditions. nih.gov
While less studied, bisphenols can also be released into the atmosphere from sources like the thermal destruction of plastics and emissions from waste treatment facilities. nih.gov
Source Apportionment Methodologies for Environmental Release
The primary sources of BPF release into the environment are anthropogenic. Key sources include:
Industrial Manufacturing: Facilities that produce BPF or use it in the manufacturing of epoxy resins, polycarbonates, and other materials. nih.gov
Wastewater Discharges: Effluents from municipal and industrial wastewater treatment plants are major conduits for bisphenols entering aquatic systems. nih.gov
Landfills and Waste Dumps: Leaching from landfills and uncontrolled disposal of products containing BPF contribute to its environmental presence. nih.gov
Natural Sources: Interestingly, BPF has been found to occur naturally in some plants used in traditional medicine, such as Galeola faberi and Gastrodia elata. nih.gov
Environmental Monitoring Programs and Data Interpretation
While specific, large-scale monitoring programs solely for this compound are not widely documented, BPF is often included in broader environmental monitoring studies of emerging contaminants and bisphenol analogues. These studies utilize advanced analytical techniques like liquid chromatography-tandem mass spectrometry to detect and quantify BPF in various environmental matrices. mdpi.com The interpretation of this data helps in understanding the extent of contamination, identifying hotspots, and assessing the effectiveness of wastewater treatment technologies in removing these compounds.
Evolution of Research Focus on Bisphenol Analogs and Their Derivatives
The research landscape concerning bisphenols has evolved significantly over the past few decades. Initially, the focus was almost exclusively on BPA due to its high production volume and widespread human exposure. atlasofscience.org However, as evidence of its potential health risks mounted, leading to regulations restricting its use, the industry began to adopt alternative bisphenols like BPF and BPS. atlasofscience.orgnih.gov
This shift prompted a corresponding change in research priorities. Scientists began to investigate whether these "BPA-free" alternatives were truly safer. A growing body of research now indicates that analogues like BPF and BPS may exhibit similar hormonal activities and potential health effects to BPA. nih.govnih.govnih.gov This has led to a more comprehensive approach that examines a wider range of bisphenol analogues and their derivatives.
Current research efforts are increasingly directed at understanding the metabolism and toxicological profiles of these newer bisphenols and their metabolites. nih.govrsc.org This includes in vitro and in vivo studies to characterize the enzymatic pathways involved in their biotransformation and to assess the biological activity of the resulting conjugated metabolites. nih.govpsu.edu The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the sensitive detection and quantification of bisphenol analogues and their metabolites in various biological and environmental samples. nih.govpublisso.dedphen1.com
Core Research Objectives and Academic Scope Pertaining to the Compound
The academic and research interest in Bisphenol F monosulfate sodium salt is centered on several key objectives:
Elucidating Metabolic Pathways: A primary goal is to fully map the biotransformation pathways of BPF in different species, including humans. This involves identifying all major and minor metabolites, including BPF monosulfate, and the specific enzymes responsible for their formation. nih.govnih.gov
Developing Analytical Methods: Researchers are focused on creating and refining sensitive and specific analytical methods for the detection and quantification of BPF and its metabolites in biological matrices like urine and blood. nih.govpublisso.de This is essential for human biomonitoring studies to assess exposure levels.
Investigating Biological Activity: A critical area of investigation is whether BPF monosulfate and other metabolites retain any of the biological activity of the parent compound. While conjugation is generally considered a detoxification process, some research on other bisphenol metabolites suggests they may not be entirely inactive. mdpi.compsu.edu
Comparative Metabolism Studies: There is a strong interest in comparing the metabolic profiles of different bisphenol analogues (e.g., BPF, BPA, BPS) to understand how structural differences influence their biotransformation and potential for bioaccumulation. nih.gov
Use as a Biomarker of Exposure: The quantification of BPF monosulfate in urine is being explored as a reliable biomarker for assessing human exposure to BPF. canada.ca This is vital for epidemiological studies seeking to understand the links between exposure to BPF and various health outcomes.
Detailed Research Findings
Recent scientific investigations have provided valuable insights into the biotransformation of Bisphenol F. Below are key findings from relevant studies:
| Research Focus | Key Findings | Organism/System Studied | Analytical Techniques | Reference |
| Metabolite Identification | BPF is metabolized into corresponding glucuronide and sulfate (B86663) conjugates. | Rat and human liver S9 fractions | HPLC, MS, MSn, NMR | nih.govresearchgate.net |
| Enzymatic Pathways | UGT1A10, an intestinal enzyme, is highly active in BPF glucuronidation. | Recombinant human UGT enzymes | Not Specified | nih.gov |
| Comparative Metabolism | BPF shares biotransformation pathways with other bisphenols and estradiol, including the formation of catechol and dimeric metabolites. | Rat and human liver subcellular fractions | HPLC, MS, MSn, NMR | nih.govresearchgate.net |
| Human Biomonitoring | BPF has been detected in human urine, indicating widespread exposure. | Human urine samples | UPLC-ESI-MS/MS | publisso.de |
Metabolic and Biotransformation Pathways in Biological Systems
Comparative Metabolism of Bisphenol F and Its Conjugates
The metabolism of BPF shares similarities with that of other bisphenols, such as BPA. nih.gov In vivo and in vitro studies have demonstrated that BPF is metabolized into various products, with conjugation reactions playing a central role in its detoxification. nih.govresearchgate.net
Sulfation is a significant Phase II metabolic pathway for BPF and other bisphenols. nih.gov This process involves the transfer of a sulfonate group to the hydroxyl groups of BPF, forming BPF sulfate (B86663) conjugates. In humans, bisphenols are metabolized into both glucuronide and sulfate conjugates. nih.gov While glucuronidation is often the predominant pathway, sulfation represents an important route of biotransformation. nih.govdiva-portal.org Studies using human liver cytosol have shown that BPF undergoes sulfation, and the kinetics of this reaction have been characterized. nih.gov The resulting BPF sulfate is more water-soluble than the parent compound, which facilitates its excretion.
Recent research indicates that sulfation may be a particularly crucial metabolic pathway for bisphenols in vulnerable populations, such as the developing fetus. nih.gov While BPF sulfate is generally considered a detoxification product, some studies suggest that the sulfation-desulfation process could potentially play a role in the uptake of bisphenols into certain cells. nih.gov For instance, in breast tumor cells expressing estrone (B1671321) sulfatase, bisphenol A sulfate (BPAS) can be desulfated back to BPA, leading to its accumulation within the cells. nih.gov
Glucuronidation is a primary detoxification pathway for BPF and its parent compounds. nih.gov This Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to BPF, forming BPF glucuronide (BPF-G). nih.govnih.gov This process significantly increases the water solubility of BPF, aiding its elimination from the body. researchgate.net
In vitro studies using human liver subcellular fractions have confirmed the formation of BPF glucuronide. nih.govresearchgate.net The glucuronidation of BPF is often considered a more dominant pathway compared to sulfation in many instances. diva-portal.org There is a clear interrelationship between these two pathways, as they compete for the same parent compound. The balance between sulfation and glucuronidation can be influenced by factors such as the specific tissue, the levels of expression of sulfotransferase (SULT) and UGT enzymes, and the concentration of the substrate.
Elucidation of Metabolic Enzymes and Their Substrate Specificity
The metabolism of BPF is mediated by specific Phase I and Phase II enzymes. Phase I reactions, primarily hydroxylation, are catalyzed by Cytochrome P450 (CYP) enzymes, while Phase II conjugation reactions are carried out by UGTs and SULTs. nih.govacs.org
Studies have shown that liver microsomes, which are rich in CYP enzymes, can metabolize BPF into hydroxylated derivatives. nih.govresearchgate.net The formation of these metabolites, such as meta-hydroxylated BPF and ortho-hydroxylated BPF (catechol BPF), is dependent on P450 activity. nih.gov Specifically, the CYP2C subfamily of enzymes has been identified as being mainly responsible for the activation of BPA in the liver, suggesting a similar role for BPF. acs.org
For Phase II metabolism, specific UGT isoforms exhibit distinct substrate specificities for BPF. Research has demonstrated that UGT1A10, an enzyme predominantly found in the intestine, is the most active UGT isoform in the glucuronidation of BPF. nih.gov In contrast, UGT1A9, a highly homologous hepatic enzyme, is more active in the glucuronidation of Bisphenol S (BPS). nih.gov UGT2A1, mainly expressed in the airways, shows high activity towards BPF, BPS, and BPA. nih.gov
With regard to sulfation, studies on BPA suggest that the SULT1A family, which prefers phenols as substrates, and SULT1E1 are involved in its sulfonation. nih.gov Given the structural similarity, it is likely that these SULT isoforms also play a role in the sulfation of BPF.
| Enzyme Family | Specific Enzyme | Metabolic Pathway | Substrate | Primary Location | Reference |
|---|---|---|---|---|---|
| Cytochrome P450 | CYP2C Subfamily (inferred from BPA data) | Phase I Hydroxylation | Bisphenol F | Liver | acs.org |
| UDP-glucuronosyltransferase (UGT) | UGT1A10 | Phase II Glucuronidation | Bisphenol F | Intestine | nih.gov |
| UGT2A1 | Airways | nih.gov | |||
| Sulfotransferase (SULT) | SULT1A Family (inferred from BPA data) | Phase II Sulfation | Bisphenol F | Liver | nih.gov |
| SULT1E1 (inferred from BPA data) | nih.gov |
Influence of Microbiota on Bisphenol Metabolism (e.g., gut microbiome interactions)
The gut microbiota plays a significant role in the metabolism and detoxification of various xenobiotics, including bisphenols. mdpi.com The composition and function of the gut microbiome can influence the biotransformation of BPF and its conjugates. nih.govresearchgate.netnih.gov
Furthermore, certain bacteria within the gut have been shown to directly degrade bisphenols. For example, Cupriavidus basilensis can transform BPF through hydroxylation and ring fission. nih.gov The interaction between bisphenols and the gut microbiome is bidirectional, as exposure to these compounds can also lead to dysbiosis, characterized by an imbalance in the gut microbial community. mdpi.commdpi.com
Kinetic Parameters of Biotransformation and Elimination in Model Organisms
The kinetic parameters of BPF biotransformation and elimination have been investigated in various model systems, providing insights into its fate in biological systems.
In studies using activated sludge from wastewater treatment, BPF has been shown to degrade readily. nih.govresearchgate.net The degradation followed first-order kinetics, with BPF degrading faster than BPS. nih.govresearchgate.net The half-life of BPF in these systems was found to be less than 4.3 days at an initial concentration of 0.1 mg/L. nih.govresearchgate.net
In a pregnancy sheep model, the toxicokinetics of BPF were compared to those of BPA and BPS. nih.gov Following subcutaneous administration, BPF was detected in both maternal and fetal circulation. The study revealed that all three bisphenols had longer half-lives in the fetal circulation compared to the maternal circulation, and they were still detectable in amniotic fluid, fetal urine, and fetal plasma at 72 hours post-administration. nih.gov
In vitro studies on the sulfation kinetics of BPF in pooled human liver cytosol showed that the reaction followed a substrate inhibition model, which differs from the Michaelis-Menten kinetics observed for BPA and BPS sulfation. nih.gov While the sulfation rates were comparable among these bisphenols, there were significant differences in their affinities (KM values) for the SULT enzymes. nih.gov
| Model System | Parameter | Value | Reference |
|---|---|---|---|
| Activated Sludge | Degradation Kinetics | First-order | nih.govresearchgate.net |
| Half-life (t1/2) | <4.3 days (at 0.1 mg/L) | nih.govresearchgate.net | |
| Human Liver Cytosol | Sulfation Kinetics Model | Substrate Inhibition | nih.gov |
| Pregnancy Sheep Model | Maternal Half-life | Longer half-life in fetal vs. maternal circulation | nih.gov |
| Fetal Half-life |
Mechanistic Investigations of Biological Interactions in Model Systems
Endocrine System Modulation at the Molecular Level
Bisphenol F (BPF) demonstrates notable interaction with estrogen receptors (ERs), functioning as an agonist. In vitro studies using zebrafish-specific hepatic reporter cell lines (ZELH-zfERs) revealed that BPF, along with Bisphenol A (BPA) and Bisphenol S (BPS), efficiently transactivates all zebrafish estrogen receptor subtypes. Notably, BPF showed slightly higher potency on zfERβ subtypes compared to zfERα.
Further investigations have characterized the binding affinities of various bisphenols. In one study, BPF was found to be almost completely inactive for ERα, rendering it highly selective for the human estrogen-related receptor-γ (ERR-γ). nih.gov Another study using HeLa cells found that BPF exhibited higher agonistic activity toward the farnesoid X receptor (FXR) than BPA. researchgate.net In reporter gene assays, BPF, along with BPAF and BPC, displayed higher affinity for both ERα and ERβ than BPA, with a specific preference for ERβ over ERα. nih.gov
The following table summarizes the estrogenic activity of BPF in comparison to other bisphenols in different in vitro assay systems.
| Compound | Receptor Target | Assay System | Observed Effect |
| Bisphenol F (BPF) | zfERβ subtypes | Zebrafish Hepatic Reporter Cells (ZELH-zfERs) | Slightly more potent activation compared to zfERα. |
| Bisphenol F (BPF) | Estrogen-Related Receptor-γ (ERR-γ) | Radioligand Receptor Binding Assay | Highly selective binding, almost inactive for ERα. nih.gov |
| Bisphenol F (BPF) | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | Reporter Gene Assays (HeLa cells) | Higher binding affinity than BPA, with preference for ERβ. nih.gov |
| Bisphenol F (BPF) | Farnesoid X receptor (FXR) | Receptor Transcriptional Activity Assays | Higher agonistic activity than BPA. researchgate.net |
Bisphenol F demonstrates antagonistic activity towards the androgen receptor (AR). In vitro studies have shown that BPF, much like BPA, can inhibit AR transcriptional activity. nih.gov This inhibition occurs through a competitive mechanism, where BPF competes with androgens for binding to the receptor's ligand-binding domain. nih.govresearchgate.net Specifically, experiments have shown that BPF competes with the synthetic androgen R1881, thereby inhibiting AR activity in a dose-dependent manner. nih.gov Unlike its agonistic effects on estrogen receptors, BPF does not activate AR transcriptional activity. nih.gov This antagonistic action contributes to its profile as an endocrine-disrupting chemical. researchgate.net
BPF has been shown to significantly disrupt steroidogenesis in cellular models like the human H295R adrenocortical cell line. frontiersin.orgnih.gov Exposure to BPF leads to extensive alterations in the levels of various steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. frontiersin.org
Specifically, BPF treatment has been observed to cause a significant increase in the levels of 17-hydroxyprogesterone, progesterone, corticosterone, 21-deoxycortisol, and estradiol. frontiersin.orgnih.gov Conversely, every measured androgen, including DHEA, DHEAS, androstenedione, and testosterone, was found to be lowered following BPF exposure. nih.gov
These alterations in hormone levels are linked to changes in the expression and activity of key steroidogenic enzymes. frontiersin.orgnih.gov For instance, BPF exposure can increase the mRNA levels of StAR, CYP11B1, and CYP17A1. frontiersin.org Substrate-product ratio calculations suggest that BPF treatment may lead to the inhibition of CYP17A1- and CYP21A2-mediated conversions, while simultaneously increasing the activity of CYP11B1 and CYP19A1 (aromatase). frontiersin.org
| Steroid Hormone | Model System | Observed Change upon BPF Exposure | Reference |
| 17-hydroxyprogesterone | H295R cells | Significant Increase | frontiersin.orgnih.gov |
| Progesterone | H295R cells | Increase | nih.gov |
| Estradiol | H295R cells | Significant Increase | frontiersin.orgnih.govnih.gov |
| Androgens (general) | H295R cells | Decrease | nih.gov |
| 21-deoxycortisol | H295R cells | Increase | frontiersin.org |
| Corticosterone | H295R cells | Increase | frontiersin.org |
Cellular and Subcellular Level Responses
Transcriptomic analysis in the Chinese medaka (Oryzias sinensis) has revealed significant alterations in gene expression following exposure to BPF. In one study, developmental exposure to BPF resulted in 565 up-regulated and 493 down-regulated genes in whole larvae. dntb.gov.uamdpi.comnih.gov Gene Ontology (GO) and KEGG pathway enrichment analyses of these differentially expressed genes indicated that endocrine-related aberrations were a key outcome of the exposure. mdpi.comnih.gov
Similarly, studies on the marine medaka (Oryzias melastigma) exposed to the related compound Bisphenol AF (BPAF) showed disruptions in the transcriptional pattern of genes related to the Hypothalamic-Pituitary-Gonadal (HPG) axis, such as arα and 3βhsd. mdpi.com Exposure also led to biphasic regulation of genes involved in antioxidant and inflammatory responses, with initial up-regulation followed by down-regulation of genes like il-8 and cat. mdpi.com These findings highlight that BPF and its analogs can cause widespread changes in the transcriptional network, particularly affecting endocrine and metabolic pathways in fish models. dntb.gov.uamdpi.com
Proteomic studies, particularly using human mammary gland organoids, have provided insight into the cellular responses to BPF. nih.gov When nonmalignant human breast tissue-derived organoids were exposed to BPF, it produced distinct changes in the proteome. nih.govuit.no While some protein alterations were common among different bisphenols, BPF also induced a unique proteomic signature. nih.gov These changes were largely distinct from those induced by estradiol, suggesting mechanisms that are not solely dependent on classical estrogen receptor pathways. nih.gov The altered proteins are associated with various cellular processes, and the unique signatures for each bisphenol highlight that these compounds have both overlapping and distinct biological actions at the protein level. nih.gov
Induction of Oxidative Stress Pathways (e.g., ROS generation, antioxidant enzyme responses)
Exposure to Bisphenol F has been consistently linked to the induction of oxidative stress in various model systems. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them.
Studies have shown that BPF exposure can lead to increased production of free radicals, resulting in oxidative stress and the activation of inflammatory pathways. frontiersin.org In male Wistar rats, BPF was found to induce testicular inflammation and a significant redox imbalance. nih.govfrontiersin.org This oxidative stress can trigger various transcription factors, including Nuclear factor-kappa B (NF-κB), which is responsible for inducing proinflammatory genes and escalating the inflammatory response. frontiersin.org
The cellular response to BPF-induced oxidative stress involves the modulation of key antioxidant enzymes. The transcription factor Nrf2, a primary regulator of redox balance, is a crucial player in this process. frontiersin.org However, research on bovine spermatozoa indicated that BPF, unlike BPA and BPS, did not significantly alter the expression of superoxide (B77818) dismutase 1 (SOD1) but did cause a significant decrease in the expression of glutathione (B108866) peroxidase 4 (GPX4). researchgate.net This suggests that while BPF does induce oxidative stress, its precise mechanism of altering antioxidant enzyme profiles may differ from other bisphenols. researchgate.net
Mitochondrial Function Assessment in Cellular Models
Mitochondria are primary targets for BPF-induced toxicity. Studies in human ovarian granulosa cells (HGrC1 cell line) revealed that BPF can induce mitochondrial membrane depolarization. researchgate.net This dysfunction leads to BPF-induced mitophagy, a process that decreases the number of active mitochondria and consequently reduces the rate of ATP synthesis. researchgate.net While this did not immediately impact cell viability, it highlights a significant disruption in cellular energy metabolism. researchgate.net
Cell Proliferation and Apoptosis Pathway Modulation in In Vitro Systems
Bisphenol F has demonstrated the ability to modulate pathways controlling cell proliferation and apoptosis (programmed cell death). In cultured human osteoblasts, BPF was found to significantly inhibit cell proliferation at the highest tested dose (10⁻⁵ M) by inducing apoptosis. nih.gov
In bovine granulosa cells, both BPF and BPA were reported to reduce cell viability by increasing apoptosis. frontiersin.org This effect is mediated, at least in part, through the intrinsic mitochondrial pathway of apoptosis. frontiersin.org The induction of apoptosis in granulosa cells is a critical concern as it can negatively affect the surrounding oocyte, potentially impacting fertility. frontiersin.org Further investigation into the role of p53/B-cell lymphoma 2 (BCl-2) signaling has shown that BPF-induced testicular toxicity in rats involves distortion in this apoptotic pathway. nih.govfrontiersin.org
Systemic Level Perturbations in Model Organisms
Developmental Biology Studies in Aquatic Species (e.g., zebrafish, medaka)
Aquatic species, particularly zebrafish (Danio rerio), are valuable models for studying the developmental effects of bisphenols. While much of the research focuses on BPA and BPS, studies on bisphenol analogues indicate they can cause developmental alterations. mdpi.com For instance, exposure to bisphenols can alter hatching rates and cause morphological changes in freshwater organisms. nih.gov Specifically for BPF, it has been shown to cause DNA damage in the hemocytes and spermatozoa of marine mussels. mdpi.com Although direct studies on BPF's developmental effects in zebrafish are less common than for BPA or BPS, the general findings for bisphenols suggest a risk of developmental toxicity in aquatic environments. mdpi.comnih.gov
Neurochemical Profile Alterations (e.g., neurotransmitter and neurosteroid levels)
Chronic exposure to BPF has been shown to cause significant neurotoxicity in adult zebrafish. nih.gov Research indicates that BPF can cross the blood-brain barrier and accumulate in brain tissue, leading to behavioral changes such as anxiety-like behaviors and disruptions in learning and memory. nih.gov
Mechanistically, BPF exposure alters the neurochemical profile of the zebrafish brain. It dysregulates metabolic pathways for key neurotransmitter systems, including choline (B1196258) and kynurenine. nih.gov Furthermore, it impacts neurosteroid systems by altering the levels of 17β-estradiol, cortisol, pregnenolone-sulfate, and Dehydroepiandrosterone (DHEA)-sulfate. nih.gov These findings demonstrate that BPF can interfere with crucial neurochemical signaling, underlying its observed neurobehavioral effects. nih.gov
Electrophysiological Channel Modulation (e.g., cardiac ion channels in cell lines)
Research into the electrophysiological effects of bisphenols has often used Bisphenol A as the model compound. Studies have shown that BPA can increase the activity of BK (KCa1.1) channels, which are large-conductance calcium- and voltage-activated potassium channels. nih.gov This effect is more pronounced in channels containing the regulatory β1 subunit. nih.gov To investigate the site of action, a membrane-impermeant version, BPA-monosulfate (BPA-MS), was synthesized. Experiments using BPA-MS suggested that BPA activates BK channels via an extracellular site. nih.gov
While this specific study used a sulfated version of BPA, not BPF, it provides a mechanistic framework for how bisphenols might interact with ion channels. The structural similarity between bisphenols suggests that BPF could potentially have similar modulatory effects on ion channels, but direct research on BPF's impact on specific cardiac or neuronal ion channels is less prevalent.
Prostate Injury Mechanisms through Network Toxicology and Molecular Docking
Recent research has employed network toxicology and molecular docking to investigate the mechanisms by which Bisphenol F (BPF) may induce prostate injury. In the human body, BPF can be metabolized into conjugates such as Bisphenol F monosulfate. nih.govnih.gov Studies using human liver subcellular fractions have confirmed that BPF is metabolized into its corresponding sulfate (B86663), among other products. nih.gov This metabolic conversion underscores the relevance of BPF's toxicological data to its sulfate metabolites.
A key study integrating network toxicology and molecular docking aimed to identify the potential targets and molecular pathways involved in BPF-induced prostate injury. nih.gov The investigation identified a significant number of targets associated with both BPF and prostate injury, which were then analyzed to pinpoint key molecular interactions and biological processes. nih.gov
Network Toxicology Findings
Through a systematic analysis of various databases, researchers identified 276 potential targets related to both BPF and prostate injury. nih.gov Further screening of these targets using protein-protein interaction (PPI) network analysis highlighted 27 key targets. These core targets are central to the pathological processes initiated by BPF in the prostate.
The primary biological processes and signaling pathways implicated by these key targets include the modulation of apoptosis (programmed cell death), hormonal activities, and cancer-related signaling cascades. nih.gov Specifically, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses revealed that the targets were significantly involved in apoptosis regulation, ligand-receptor interactions, and endocrine system signaling pathways. nih.gov
Table 1: Key Protein Targets of BPF in Prostate Injury Identified by Network Toxicology
| Gene Symbol | Protein Name | Implicated Function in Prostate Injury |
|---|---|---|
| BCL2 | B-cell lymphoma 2 | Apoptosis regulation |
| HSP90AA1 | Heat shock protein 90 alpha family class A member 1 | Protein folding, stability, and signaling |
| MAPK3 | Mitogen-activated protein kinase 3 | Cell proliferation and apoptosis |
| ESR1 | Estrogen receptor 1 | Hormone signaling and endocrine disruption |
| CASP3 | Caspase 3 | Execution-phase of apoptosis |
Data sourced from a network toxicology analysis of BPF and prostate injury-related targets. nih.gov
Molecular Docking Simulations
To validate the interactions predicted by network toxicology, molecular docking simulations were performed. These computational studies assess the binding affinity between a ligand (BPF) and a protein target. The results corroborated the findings from the network analysis, demonstrating that BPF could bind with high affinity to several of the key protein targets. nih.gov
This high-affinity binding suggests a plausible mechanism for BPF's disruptive effects. By interacting directly with these key proteins, BPF can interfere with their normal function, leading to the modulation of critical cellular processes like apoptosis and cell proliferation. nih.gov The disruption of androgen metabolism and altered nerve function in blood vessel endothelial cells were also identified as potential consequences of these interactions. nih.gov The collective findings from these computational approaches suggest that BPF exposure could contribute to the onset and progression of conditions such as prostatic hyperplasia and prostate cancer. nih.gov
Table 2: Molecular Docking Results of BPF with Key Prostate Injury-Related Targets
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| BCL2 | High |
| HSP90AA1 | High |
| MAPK3 | High |
| ESR1 | High |
| CASP3 | High |
This table represents the corroboration of high-affinity binding interactions between BPF and key protein targets as determined by molecular docking simulations. nih.gov
Environmental Fate, Degradation, and Persistence Studies
Biodegradation in Natural and Engineered Systems
The primary route of degradation for many organic compounds in the environment is through microbial activity. The biodegradation of Bisphenol F monosulfate sodium salt is anticipated to involve initial cleavage of the sulfate (B86663) ester bond, followed by the degradation of the resulting Bisphenol F.
While no studies have specifically identified microbial strains that degrade this compound, the initial step would likely involve the action of sulfatase enzymes. wikipedia.org Sulfatases are a class of enzymes found in a wide range of organisms that catalyze the hydrolysis of sulfate esters. wikipedia.org This enzymatic action would release the sulfate group, forming Bisphenol F.
Once Bisphenol F is formed, it is known to be biodegradable. Several studies have demonstrated the microbial degradation of BPF. For instance, in seawater, BPF has been shown to be more biodegradable than Bisphenol A (BPA). nih.govmdpi.comresearchgate.net The degradation of BPF in these environments is attributed to the activity of indigenous microbial communities.
Specific bacterial strains capable of degrading BPF have been isolated. Sphingobium yanoikuyae strain FM-2, isolated from river water, has been shown to utilize BPF as a sole carbon source. asm.org Another study isolated Sphingobium yanoikuyae strain TYF-1 from the rhizosphere of Phragmites australis, which was also capable of degrading BPF. nih.gov The degradation pathway of BPF by Sphingobium yanoikuyae FM-2 involves the initial hydroxylation of the bridging methylene (B1212753) group, followed by oxidation and cleavage of the aromatic rings. asm.org It is plausible that similar microbial consortia and strains would be involved in the degradation of the BPF moiety of this compound after the initial desulfation step.
Fungi, particularly those with ligninolytic enzyme systems such as laccases and peroxidases, are also known to degrade bisphenols and could play a role in the breakdown of BPF. nih.gov
The efficiency of biodegradation of this compound is expected to be influenced by several environmental factors, drawing parallels from studies on BPF and other organic pollutants.
Nutrient Availability: The presence of other carbon and nutrient sources can impact the rate of biodegradation. In some cases, the presence of an additional carbon source can enhance the degradation of organosulfur compounds by supporting microbial growth and biofilm formation. nih.gov
Microbial Community Composition: The diversity and activity of the microbial population are critical. Environments with a history of exposure to similar compounds may harbor adapted microbial communities capable of more efficient degradation. mdpi.com The presence of specific bacterial strains, such as Sphingobium species, significantly accelerates BPF degradation. nih.gov
Oxygen Availability: The degradation of BPF is generally an aerobic process. wikipedia.org Therefore, the availability of oxygen in water and soil environments will be a key factor.
pH: The pH of the environment can affect both microbial activity and the chemical state of the compound. While BPF degradation has been observed over a range of pH values, extreme pH conditions could inhibit microbial processes.
Temperature: Temperature affects microbial metabolic rates, with optimal temperatures leading to faster degradation.
Table 1: Factors Influencing Biodegradation of Bisphenol F and Related Compounds
| Factor | Influence on Biodegradation | References |
|---|---|---|
| Nutrient Availability | Can enhance degradation by supporting microbial growth. | nih.gov |
| Microbial Community | Presence of adapted consortia and specific strains like Sphingobium accelerates degradation. | mdpi.comnih.gov |
| Oxygen Availability | Aerobic conditions are generally required for efficient degradation. | wikipedia.org |
| pH | Affects microbial activity and compound speciation. | |
| Temperature | Influences the rate of microbial metabolism. |
Abiotic Degradation Pathways
In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.
Photodegradation, or the breakdown of compounds by light, is a potential abiotic degradation pathway for this compound. The parent compound, BPF, is susceptible to photodegradation. Phenols, in general, can undergo sensitized photo-oxidation in surface waters exposed to sunlight through reactions with hydroxyl and peroxy radicals. nih.gov
Studies on the photodegradation of bisphenols have shown that the process can be enhanced by the presence of photosensitizers like riboflavin (B1680620) or catalysts such as titanium dioxide (TiO2). nih.govresearchgate.net The degradation of BPF can be significantly accelerated in the presence of peroxymonosulfate (B1194676) (PMS) activated by catalysts, a process that generates powerful oxidizing radicals like sulfate (•SO₄⁻) and hydroxyl (•OH) radicals. mdpi.com Given that this compound already contains a sulfate group, its behavior in the presence of advanced oxidation processes warrants further investigation.
Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for the core structure of Bisphenol F itself, as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, the sulfate ester bond in this compound can be subject to hydrolysis, particularly under certain pH conditions, which would release the BPF molecule. This process is catalyzed by sulfatase enzymes in biological systems but can also occur abiotically, albeit likely at a slower rate. wikipedia.org
Assessment of Environmental Persistence and Mobility
The environmental persistence and mobility of this compound will be governed by a combination of its degradation rates and its partitioning behavior in different environmental compartments.
The persistence of the compound is directly related to its susceptibility to biodegradation and abiotic degradation. As discussed, while BPF is considered biodegradable, the presence of the sulfate group might initially hinder microbial attack until desulfation occurs. nih.govmdpi.comresearchgate.net Compared to BPF, the sulfonated analogue Bisphenol S (BPS) is significantly more persistent in the environment, suggesting that the sulfonate/sulfate group can increase persistence. nih.govmdpi.comresearchgate.net
The mobility of this compound in soil and water is expected to be higher than that of BPF. The sodium salt form makes the molecule highly water-soluble. Organic compounds with sulfonate groups generally exhibit increased mobility in soil and are less likely to adsorb to soil organic matter and sediments due to their ionic nature. usda.govacs.org This increased mobility could lead to a wider distribution in aquatic environments and potential leaching into groundwater. The mobility of such charged organic compounds is influenced by factors like soil pH, organic matter content, and the presence of other ions in the pore water. acs.org Organosulfates formed during water treatment processes have also been noted for their likely high mobility in subsurface environments. nih.gov
Table 2: Summary of Environmental Fate Characteristics of this compound (Inferred)
| Characteristic | Assessment | Rationale/References |
|---|---|---|
| Biodegradability | Likely biodegradable following initial desulfation. | Based on BPF biodegradability nih.govmdpi.comresearchgate.net and the role of sulfatases wikipedia.org. |
| Primary Degradation Step | Enzymatic hydrolysis of the sulfate ester bond. | wikipedia.org |
| Key Degrading Microorganisms | Potentially Sphingobium species and other BPF degraders. | asm.orgnih.gov |
| Abiotic Degradation | Susceptible to photodegradation, potentially enhanced by sensitizers. Hydrolysis of the sulfate ester is possible. | nih.govnih.govresearchgate.net |
| Persistence | Potentially more persistent than BPF due to the sulfate group, but less persistent than BPS. | Inferred from comparisons of BPF and BPS persistence nih.govmdpi.comresearchgate.net. |
| Mobility | High mobility in water and soil due to its ionic and water-soluble nature. | Based on the properties of sulfonated organic compounds usda.govacs.orgnih.gov. |
Identification and Characterization of Transformation Products
Research on the environmental degradation of Bisphenol F (BPF) has identified several transformation products under various conditions, including biodegradation and advanced oxidation processes. These studies provide insight into the potential fate of this compound in the environment following its initial conversion to BPF.
Biodegradation Products
In aquatic environments, the biodegradation of BPF is a significant pathway for its removal. nih.govwisdomlib.orgmdpi.com Studies utilizing activated sludge and seawater have demonstrated that BPF is more readily biodegradable than its counterpart, Bisphenol A (BPA). nih.govmdpi.comresearchgate.net While specific intermediate metabolites of BPF biodegradation are not always fully characterized in every study, the general pathways involve hydroxylation and cleavage of the diphenylmethane (B89790) structure.
One study on the aerobic degradation of BPF with activated sludge identified several biotransformation products (BTPs). These products suggest that the degradation proceeds through hydroxylation of the aromatic rings and subsequent cleavage of the molecule. The half-life of BPF in these conditions was found to be less than 4.3 days, indicating a relatively rapid primary degradation. researchgate.net
Advanced Oxidation Process (AOP) Transformation Products
Advanced oxidation processes (AOPs) are effective in degrading BPF in water treatment scenarios. mdpi.com These processes generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate radicals (•SO₄⁻), which attack the BPF molecule.
A study investigating the degradation of BPF using a CoFe/BC/PMS system (a cobalt-iron bimetallic biochar composite activated by peroxymonosulfate) identified a radical-based degradation mechanism. mdpi.comresearchgate.net The primary reactive species were determined to be •SO₄⁻ and •OH. mdpi.com While this study focused on the rapid removal of BPF, it suggests that the initial steps of degradation involve radical attack on the aromatic rings and the methylene bridge. mdpi.comresearchgate.net The degradation of BPF was significant, with over 99% removal within 3 minutes in the presence of the catalyst. mdpi.comresearchgate.net
The table below summarizes the identified transformation products of Bisphenol F from various degradation studies. It is important to note that these are transformation products of BPF and are presented here based on the likely initial hydrolysis of this compound to BPF in the environment.
Table 1: Identified Transformation Products of Bisphenol F (BPF) Degradation
| Degradation Process | Identified Transformation Products/Intermediates | Reference |
| Aerobic Biodegradation (Activated Sludge) | Hydroxylated BPF derivatives, cleavage products | researchgate.net |
| Advanced Oxidation (CoFe/BC/PMS) | Radical-initiated degradation intermediates | mdpi.comresearchgate.net |
| Photodegradation | Intermediate products of BPA photolysis include 4-isopropylphenol (B134273) and semiquinone derivatives of BPA. nih.gov (Note: While for BPA, similar pathways could be inferred for BPF) | nih.gov |
| Metabolism (in vivo) | BPF is metabolized into the corresponding glucuronide and sulfate. Various hydroxylated metabolites are also formed. |
It is crucial to emphasize that the identification and characterization of transformation products are ongoing areas of research. The complexity of environmental matrices and the variety of potential degradation pathways mean that a comprehensive understanding of all possible transformation products of Bisphenol F, and by extension this compound, requires further investigation.
Regulatory Science and Frameworks in Research
Contextualization within Bisphenol Regulatory Science (e.g., ECHA Substance of Very High Concern classifications)
The regulatory landscape for bisphenols is evolving, driven by concerns over their endocrine-disrupting properties. Bisphenol F (BPF), often used as a substitute for Bisphenol A (BPA), is increasingly under scrutiny. This reflects a broader regulatory effort to prevent "regrettable substitution," where a restricted substance is replaced by another with similarly hazardous properties .
The European Chemicals Agency (ECHA) plays a central role in this process through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. A key component of REACH is the identification of Substances of Very High Concern (SVHCs). On September 1, 2025, ECHA proposed the addition of 4,4'-methylenediphenol (Bisphenol F) to the SVHC Candidate List, citing its classification as toxic for reproduction (Category 1B) . This proposal is a significant step towards potential future restrictions on the use of BPF.
This action on BPF follows the path of other bisphenols. For instance, Bisphenol A was previously identified as an SVHC due to its reproductive toxicity and later updated to include its endocrine-disrupting properties affecting human health . Similarly, 4,4′-sulphonyldiphenol (Bisphenol S) was added to the SVHC list due to its classification as toxic for reproduction and for its endocrine-disrupting properties for both humans and the environment foodpackagingforum.orgeurofins.comineris.fr. The inclusion of these compounds on the SVHC Candidate List triggers legal obligations for companies, requiring them to provide information on the safe use of products containing these substances above a certain concentration eurofins.com.
The regulatory context for Bisphenol F and its derivatives, like Bisphenol F Monosulfate Sodium Salt, is therefore shaped by the comprehensive framework established for BPA and other analogues. This framework aims to manage risks associated with endocrine-disrupting chemicals and ensure a high level of protection for human health and the environment.
Table 1: Selected Bisphenols and their SVHC Status
| Compound Name | CAS Number | Reason for SVHC Inclusion |
|---|---|---|
| Bisphenol A (BPA) | 80-05-7 | Toxic for reproduction; Endocrine disrupting properties (human health) |
| Bisphenol S (BPS) | 80-09-1 | Toxic for reproduction; Endocrine disrupting properties (human health and environment) eurofins.comineris.fr |
| Bisphenol F (BPF) | 620-92-8 | Proposed as SVHC; Toxic for reproduction |
| 2,2′,6,6′-tetrabromo-4,4′-isopropylidenediphenol (TBBPA) | 79-94-7 | Carcinogenic foodpackagingforum.orgineris.fr |
Development and Application of Certified Reference Materials for Research Standards
The accuracy and reliability of data in environmental monitoring and chemical research are paramount for establishing sound regulatory policies. Certified Reference Materials (CRMs) are fundamental to achieving this, serving as a benchmark for quality control and assurance in analytical laboratories. A CRM is a highly characterized and homogenous material with a certified value for one or more properties, produced in accordance with international standards like ISO 17034 sigmaaldrich.com.
In the context of bisphenol analysis, CRMs are essential for:
Method validation: Ensuring that a new analytical method is accurate and fit for its intended purpose.
Instrument calibration: Establishing a reliable relationship between the analytical signal and the concentration of the analyte.
Quality control: Regularly verifying the performance of analytical procedures.
For Bisphenol A, CRMs are commercially available and are produced and certified in accordance with ISO/IEC 17025 and ISO 17034 sigmaaldrich.com. These CRMs are traceable to primary materials from national metrology institutes, ensuring global comparability of results sigmaaldrich.com.
While a specific CRM for this compound is not as widely documented, high-quality reference materials for this compound and its parent, Bisphenol F, are available for research purposes lgcstandards.com. These materials are crucial for studies investigating the metabolism and environmental fate of BPF. For example, Bisphenol F Monosulfate is a known metabolite of Bisphenol F biozol.de. The availability of such standards allows researchers to develop and validate sensitive analytical methods needed to detect these compounds in complex matrices like wastewater or biological fluids nih.gov. The use of these standards underpins the generation of the high-quality data necessary for regulatory bodies to make informed decisions.
Methodologies for Environmental Quality Standard Derivation and Monitoring
Derivation of Environmental Quality Standards (EQS)
Environmental Quality Standards (EQS) are concentration thresholds for specific substances in water, sediment, or biota, designed to protect the aquatic environment and human health from adverse effects. The derivation process is a complex toxicological and statistical exercise, typically following detailed technical guidance documents, such as the European Union's Technical Guidance Document on Deriving EQS (TGD-EQS) europa.eu.
The approach for a substance like Bisphenol A, which serves as a model for other bisphenols, involves several steps:
Data Collection: Gathering all available ecotoxicological data from studies on various aquatic organisms (e.g., fish, invertebrates, algae).
Data Evaluation: Assessing the quality and reliability of the collected data.
Derivation of Protective Concentrations: Using statistical methods to derive key values. A probabilistic approach using Species Sensitivity Distributions (SSDs) is often preferred when sufficient data are available. This allows for the derivation of values such as:
Maximum Acceptable Concentration (MAC-QS): Protects against short-term, acute toxicity effects.
Annual Average Concentration (AA-QS): Protects against long-term, chronic toxicity effects.
Application of Assessment Factors (AF): Safety factors are applied to account for uncertainties in the data, such as the limited number of species tested or extrapolating from laboratory to real-world conditions europa.eu.
Consideration of Different Protection Goals: Separate EQS values can be derived to protect benthic (sediment-dwelling) organisms, to prevent secondary poisoning of predators through the food chain, and to protect human health from consumption of contaminated water or food europa.eucanada.ca. For example, the European Commission's Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) has supported the derivation of specific QS values for sediment (QSfw sed) and biota (QSBiota, sec pois) for BPA europa.eu.
While specific EQS for this compound are not established, the framework used for BPA would be applied, utilizing toxicity data for BPF and its metabolites.
Environmental Monitoring Methodologies
Effective monitoring is crucial to determine the occurrence and concentration of bisphenols in the environment and to ensure compliance with any established EQS. Various analytical methods have been developed for the detection of Bisphenol F and its derivatives in environmental matrices like water.
A common approach involves a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from the sample, followed by a sensitive detection technique nih.gov. Key methodologies include:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This is a sensitive and relatively accessible technique. Because bisphenols are fluorescent compounds, HPLC-FD can achieve low detection limits without requiring more expensive mass spectrometry equipment nih.govresearchgate.net.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers very high sensitivity and selectivity, making it ideal for detecting trace levels of multiple bisphenol analogues simultaneously in complex matrices like paper products or environmental samples nih.govepa.gov.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is another powerful technique used for the reliable determination of bisphenols in water samples, often in conjunction with magnetic multiwalled carbon nanotubes for efficient extraction rsc.org.
Recent advancements include the application of these methods in Wastewater-Based Epidemiology (WBE) . By measuring the concentration of human metabolites of bisphenols, such as their monosulfate forms, in raw wastewater, researchers can estimate the exposure of an entire community to these chemicals nih.gov. A study successfully developed an LC-MS/MS method to detect the monosulfate metabolites of BPA, BPF, and BPS in wastewater, confirming that sulfate (B86663) metabolites are stable and suitable biomarkers for exposure assessment nih.gov.
Table 2: Performance of Selected Analytical Methods for Bisphenol F (BPF) Detection
| Analytical Method | Matrix | Sample Preparation | LOQ (Limit of Quantification) | Recovery (%) | Source |
|---|---|---|---|---|---|
| HPLC-FD | Milk | Solvent Extraction, SPE | 0.1 µg/L | 97.60 - 107.16 | nih.govresearchgate.net |
| LC-MS/MS | Wastewater | Solid-Phase Extraction | < 2 ng/L (for monosulfates) | 79 - 112 | nih.gov |
| GC-MS/MS | Environmental Water | MWCNT-MNP Extraction | 0.002 µg/L | 88.5 - 115.1 | rsc.org |
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Structure-Activity Relationships for Bisphenol F Monosulfate Sodium Salt
A detailed understanding of the structure-activity relationship (SAR) is fundamental to predicting the biological effects of this compound. Future research should focus on synthesizing a series of structurally related analogs to probe how modifications to the molecule affect its interaction with biological targets. nih.gov Key areas of investigation include:
Systematic Analog Synthesis: Creating analogs with variations in the position of the sulfate (B86663) group, the length and branching of any alkyl chains, and the nature of the aromatic rings.
Receptor Binding Assays: Evaluating the binding affinity of these analogs for a range of nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors, and thyroid hormone receptors. nih.govnih.gov This will help to determine if the monosulfate metabolite retains any of the endocrine-disrupting potential of the parent compound, BPF. nih.gov
Computational Modeling: Employing molecular docking simulations to predict how the structural changes in the analogs influence their fit within the ligand-binding domains of various receptors. nih.gov This can provide insights into the specific molecular interactions that drive agonistic or antagonistic activity. nih.gov
A comparative analysis of the SAR of this compound with that of the parent BPF and other metabolites will be crucial for identifying the key structural features responsible for any observed biological activity. nih.gov
Advanced Multi-omics Approaches for Deeper Mechanistic Understanding
To move beyond simple receptor binding and understand the broader biological impact of this compound, the application of advanced "omics" technologies is essential. nih.gov These approaches can provide a holistic view of the molecular perturbations caused by exposure to the compound. researchgate.netmdpi.com
Transcriptomics: Utilizing RNA sequencing to identify changes in gene expression profiles in cells or tissues exposed to this compound. This can reveal the signaling pathways and biological processes that are affected. nih.gov
Proteomics: Employing mass spectrometry-based proteomics to analyze alterations in protein expression and post-translational modifications. nih.gov This can provide a more direct understanding of the functional changes occurring within the cell.
Metabolomics: Conducting untargeted metabolome-wide association studies (MWAS) to identify metabolic perturbations associated with exposure. researchgate.net This can highlight disruptions in key metabolic pathways, such as lipid and glucose metabolism. researchgate.net
Epigenomics: Investigating epigenetic modifications, such as DNA methylation and histone alterations, to understand how this compound might induce long-lasting changes in gene expression. nih.gov
By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the mechanisms of action and identify potential biomarkers of exposure and effect. mdpi.com
Development of Predictive Models for Environmental Distribution and Biological Interaction
Predictive models are invaluable tools for assessing the potential risks posed by environmental contaminants. For this compound, future efforts should focus on developing and refining models that can predict its behavior in both the environment and biological systems.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can help predict the biological activity of this compound and its analogs based on their physicochemical properties. nih.gov These models can be used to prioritize compounds for further toxicological testing. nih.gov
Pharmacokinetic (PK) Modeling: Creating PK models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species. This will be crucial for extrapolating findings from in vitro and animal studies to humans.
Environmental Fate and Transport Models: Building models to predict the partitioning of this compound in different environmental compartments, such as water, soil, and sediment. itrcweb.org These models should consider factors like its water solubility, potential for sorption to organic matter, and susceptibility to degradation.
Exploration of Emerging Analytical Technologies for Trace-Level Detection
The accurate measurement of this compound in complex biological and environmental matrices is a significant analytical challenge. Future research should explore and validate emerging analytical technologies to improve detection limits, specificity, and throughput.
Advanced Mass Spectrometry Techniques: Investigating the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) for highly sensitive and selective quantification.
Novel Sample Preparation Methods: Developing and optimizing innovative sample preparation techniques, such as solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE), to effectively preconcentrate the analyte from complex samples and remove interfering substances.
Biosensor Development: Exploring the potential of developing biosensors for the rapid and on-site detection of this compound in environmental samples.
Investigations into Biogeochemical Cycling and Long-Term Environmental Fate
Understanding the long-term environmental fate of this compound is critical for assessing its persistence and potential for accumulation in ecosystems.
Degradation Studies: Conducting laboratory and field studies to investigate the biotic and abiotic degradation pathways of this compound. mdpi.com This includes assessing its susceptibility to microbial degradation, photodegradation, and hydrolysis under various environmental conditions.
Sorption and Desorption Dynamics: Characterizing the sorption and desorption behavior of the compound in different soil and sediment types to understand its mobility and bioavailability in the environment. itrcweb.org
Trophic Transfer and Bioaccumulation: Investigating the potential for this compound to be taken up by organisms and transferred through aquatic and terrestrial food webs.
Comparative Studies Across Diverse Biological Species and In Vitro Systems
To obtain a comprehensive toxicological profile, it is essential to conduct comparative studies across a range of biological models.
In Vivo Studies in Diverse Species: Performing studies in various animal models, including rodents, fish, and invertebrates, to assess the potential for species-specific differences in metabolism, toxicity, and endocrine-disrupting effects. nih.govresearchgate.netresearchgate.netnih.gov
Comparative In Vitro Assays: Utilizing a battery of in vitro assays with cell lines derived from different species and tissues to compare the cellular responses to this compound. nih.gov This can help to identify conserved and species-specific mechanisms of action.
Human-Relevant Models: Employing advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, that more accurately mimic human physiology to improve the relevance of toxicological data for human health risk assessment.
By systematically addressing these future research directions, the scientific community can build a robust understanding of the potential risks associated with this compound and inform evidence-based regulatory decisions.
Q & A
Basic: What are the recommended synthesis protocols for Bisphenol F Monosulfate Sodium Salt, and how do reaction conditions influence yield and purity?
Answer:
The sodium salt method is a common approach for synthesizing sulfated bisphenol derivatives. This involves sulfonation of Bisphenol F using sulfuric acid or sulfonic acid derivatives under controlled pH (typically alkaline) to form the monosulfate intermediate, followed by neutralization with sodium hydroxide to yield the sodium salt. Key parameters include:
- Temperature: Maintain below 60°C to avoid over-sulfonation or decomposition.
- Molar ratios: Optimize the stoichiometry of Bisphenol F to sulfonating agent (e.g., 1:1.2) to minimize side products.
- Purification: Use recrystallization in ethanol-water mixtures or column chromatography (silica gel, eluent: methanol/chloroform) to isolate high-purity product .
Yield and purity are validated via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (characteristic sulfonate peaks at δ 3.5–4.0 ppm for sodium counterions) .
Basic: How can researchers characterize the structural and thermal stability of this compound?
Answer:
A multi-technique approach is recommended:
- Structural analysis:
- Thermal stability:
- TGA/DSC: Assess decomposition temperatures (typically >200°C for sulfated bisphenols) and phase transitions.
- Isothermal studies: Monitor stability under varying humidity (e.g., 40–80% RH) to evaluate hygroscopicity .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices, and how can they be mitigated?
Answer:
Key challenges include matrix interference (e.g., organic acids, humic substances) and low recovery rates. Methodological solutions:
- Sample preparation:
- Solid-phase extraction (SPE): Use mixed-mode cartridges (e.g., Oasis WAX) to enhance selectivity for sulfated compounds.
- Derivatization: Employ dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to improve LC-MS sensitivity .
- Quantification:
Advanced: How do researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?
Answer:
Discrepancies often stem from differences in:
- Metabolic activation: In vitro systems (e.g., hepatocyte cultures) may lack phase II enzymes (e.g., sulfotransferases) required for detoxification. Co-incubation with S9 liver fractions is recommended to mimic in vivo metabolism .
- Dosage regimes: Adjust exposure durations and concentrations to reflect physiological relevance. For example, chronic low-dose studies (≥28 days) better model endocrine disruption than acute exposures .
- Endpoints: Combine transcriptomic profiling (e.g., RNA-seq for estrogen-responsive genes) with traditional biomarkers (e.g., vitellogenin in fish) to capture mechanistic insights .
Advanced: What strategies are effective in studying the interaction of this compound with biological macromolecules (e.g., proteins, DNA)?
Answer:
Advanced biophysical and computational methods are critical:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics to receptors like estrogen receptor alpha (ERα) using immobilized protein surfaces .
- Molecular docking: Predict binding affinities and interaction sites using software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., PDB ID: 1A52 for ERα) .
- Circular dichroism (CD): Monitor conformational changes in DNA or proteins upon compound binding (e.g., shifts in α-helix or β-sheet signatures) .
Basic: What are the best practices for storing this compound to prevent degradation?
Answer:
- Storage conditions: Keep in amber glass vials at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation.
- Solubility considerations: Prepare stock solutions in degassed, ultra-pure water (resistivity ≥18 MΩ·cm) and avoid freeze-thaw cycles .
- Stability monitoring: Perform periodic HPLC analysis (monthly) to detect degradation products (e.g., free Bisphenol F or sulfate ions) .
Advanced: How can researchers model the environmental fate and transport of this compound in aquatic systems?
Answer:
Use a combination of experimental and computational tools:
- Batch sorption experiments: Determine partition coefficients (Kd) for sediments using OECD Guideline 106.
- QSAR models: Predict biodegradation half-lives via software like EPI Suite (using structural descriptors for sulfonate groups) .
- Microcosm studies: Simulate real-world conditions (e.g., pH 7–9, microbial consortia) to track transformation products (e.g., desulfonation to Bisphenol F) .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Conduct procedures in a fume hood to avoid inhalation of aerosols.
- Waste disposal: Neutralize acidic/basic residues before disposal and comply with hazardous waste regulations (e.g., EPA guidelines for sulfonates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
